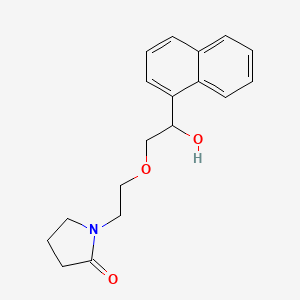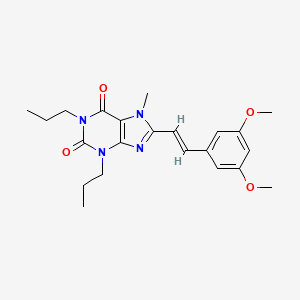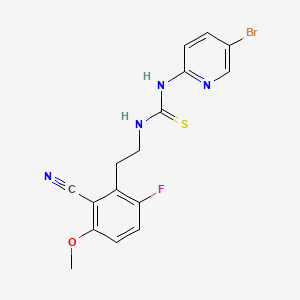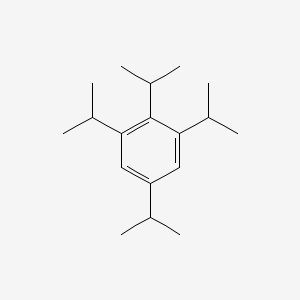
1,2,3,5-Tetraisopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetraisopropylbenzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene, where four hydrogen atoms are replaced by isopropyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraisopropylbenzene can be synthesized through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1,2,3,5-Tetraisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of isopropyl-substituted cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids
Reduction: Isopropyl-substituted cyclohexane derivatives
Substitution: Halogenated or nitrated derivatives of this compound
科学的研究の応用
1,2,3,5-Tetraisopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,5-Tetraisopropylbenzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with specific enzymes or receptors. These interactions can result in changes in cellular processes and biochemical pathways.
類似化合物との比較
- 1,2,4,5-Tetraisopropylbenzene
- 1,3,5-Triisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1,2,3,5-Tetraisopropylbenzene is unique due to the specific positions of the isopropyl groups on the benzene ring, which influence its chemical reactivity and physical properties. Compared to 1,2,4,5-Tetraisopropylbenzene, the 1,2,3,5-isomer may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications. Similarly, 1,3,5-Triisopropylbenzene and 1,4-Diisopropylbenzene have different substitution patterns, affecting their chemical behavior and uses.
特性
CAS番号 |
29040-93-5 |
|---|---|
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC名 |
1,2,3,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |
InChIキー |
QFVQBSPZFKZLCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


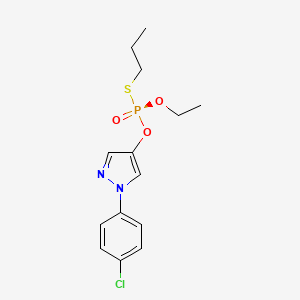
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
